Table 1: Fundamental Properties of Iodine Tribromide
| Property | Description |
|---|---|
| Chemical Formula | Br₃I [1] |
| CAS Registry Number | 7789-58-4 [1] |
| Molecular Weight | 366.62 g/mol [1] |
| Density | 3.41 g/mL at 20 °C [1] |
| Recommended Storage | 2-8°C [1] |
The Lewis structure for IBr₃ features an iodine atom as the central atom, bonded to three bromine atoms via single bonds. The central iodine atom also possesses two lone pairs of electrons [2].
According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this distribution of three bonding pairs and two lone pairs results in a steric number of 5 [3]. The electron pair geometry is therefore trigonal bipyramidal. To minimize electron repulsion, the two lone pairs occupy equatorial positions, leading to a T-shaped molecular geometry [4] [5].
The DOT code below visualizes the logical process of determining the molecular geometry from the Lewis structure.
Determining IBr₃ geometry from Lewis structure
The sigma (σ) bonds in IBr₃ arise from the straight-on overlap of atomic orbitals. To accommodate the trigonal bipyramidal electron pair geometry, the central iodine atom undergoes sp³d hybridization [3]. Each I-Br sigma bond is formed by the overlap of an sp³d hybrid orbital from iodine with a p orbital from a bromine atom [3].
Table 2: Bonding and Molecular Geometry Summary
| Aspect | Description |
|---|---|
| Central Atom | Iodine (I) [2] |
| Lone Pairs on I | 2 [2] |
| Hybridization | sp³d [3] |
| Electron Pair Geometry | Trigonal Bipyramidal [3] |
| Molecular Geometry | T-Shaped [4] [5] |
| Polarity | Polar [2] |
| Intermolecular Forces | Dipole-dipole interactions and London dispersion forces [2] |
The searched resources provide basic physical property data but lack detailed experimental protocols for synthesizing or handling IBr₃ [1]. The available information suggests it is an electronic chemical, and proper storage at low temperatures (2-8°C) is recommended [1].
General experimental workflow for reactive compounds
The table below summarizes the fundamental identifying information and known physicochemical properties of iodine tribromide (IBr₃).
| Property Category | Details |
|---|---|
| IUPAC Name | tribromo-λ³-iodane [1] [2] |
| Chemical Formula | Br₃I [1] [2] [3] |
| CAS Registry Number | 7789-58-4 [2] [3] [4] |
| Molar Mass | 366.62 g/mol [3] [4] |
| Appearance | Dark brown liquid [1] |
| Density | 3.41 g/mL at 20 °C [3] [4] |
| Miscibility | Miscible with ethanol and ethers [1] |
This compound is corrosive and requires careful handling [3] [4]. While a specific safety datasheet was not found in the search results, the available information and general lab safety practices suggest the following precautions:
IBr3 safety and first-aid workflow
The search results indicate two potential industrial uses for this compound, though detailed methodologies are not provided:
A highly relevant paper describes advanced porous materials used for sequestration of radioiodine [5]. While this research focuses on capturing radioactive iodine isotopes from nuclear waste, it does not involve the use of this compound itself.
While quantitative exposure limits are unavailable, some hazard information exists.
The safety data for molecular iodine (I₂) can provide a useful, conservative reference point, as this compound may decompose or react to release iodine. The table below lists the established exposure limits for iodine (I₂).
| Organization | Exposure Limit Type | Value |
|---|---|---|
| OSHA PEL | Ceiling (C) Limit | 0.1 ppm (1 mg/m³) [2] [3] |
| NIOSH REL | Ceiling (C) Limit | 0.1 ppm (1 mg/m³) [4] [3] |
| ACGIH TLV | Ceiling (C) Limit | 0.1 ppm (1 mg/m³) [4] |
| NIOSH IDLH | Immediately Dangerous to Life or Health | 2 ppm [4] [3] |
The following diagram outlines the key hazards associated with iodine, which are important to consider when handling this compound.
Based on the identified hazards, the following protocols are recommended for handling this compound.
This compound (IBr₃) represents a versatile halogenating reagent with significant applications in modern organic synthesis, particularly in pharmaceutical intermediate preparation and material science. As a polyhalide compound with both iodine and bromine atoms in its structure, IBr₃ exhibits unique reactivity patterns that often surpass conventional halogenating agents like molecular bromine (Br₂) or iodine (I₂). The distinct electrophilic character of IBr₃, combined with its solid state at room temperature, makes it particularly valuable for conducting controlled, selective halogenation reactions under mild conditions. These attributes address several challenges associated with traditional halogen sources, including volatility, toxicity, and overhalogenation tendencies.
The cooperative effect of having both halogen types within the same molecule results in synergistic reactivity that can be finely tuned through reaction conditions and solvent selection. While molecular bromine often suffers from poor selectivity—particularly with unsaturated substrates and activated aromatic systems—IBr₃ demonstrates enhanced regiocontrol, making it indispensable for synthesizing halogenated building blocks with complex functional group arrays. These advantages have established IBr₃ as a valuable tool for constructing key carbon-halogen bonds in target-oriented synthesis, with applications spanning from pharmaceutical development to materials science. This document provides comprehensive application notes and detailed experimental protocols for researchers seeking to implement IBr₃-mediated transformations in their synthetic workflows.
This compound can be prepared through several reliable laboratory methods, with the choice of procedure often dependent on the desired purity and scale of production. The most direct approach involves the stoichiometric combination of elemental iodine and bromine in an appropriate solvent system. In this method, precise equimolar quantities of high-purity iodine and bromine (typically in a 1:3 molar ratio) are combined in an inert organic solvent such as carbon tetrachloride, chloroform, or acetic acid. The reaction is highly exothermic and requires careful temperature control through external cooling to prevent decomposition. The resulting dark brown solution can be concentrated under reduced pressure to yield crystalline IBr₃, which is then purified through recrystallization from suitable solvents.
An alternative preparation strategy employs quaternary ammonium tribromide salts as stable, solid equivalents of IBr₃. These reagents, such as phenyltrimethylammonium tribromide (PTT), offer significant practical advantages including enhanced stability, ease of handling, and reduced volatility compared to molecular halogen sources. The synthesis of PTT follows a straightforward two-step sequence beginning with the preparation of phenyltrimethylammonium sulfomethylate through Menshutkin alkylation of N,N-dimethylaniline with dimethyl sulfate in toluene [1]. Subsequent anion metathesis with hydrobromic acid and bromine yields the final tribromide salt. This approach provides a crystalline solid with well-defined stoichiometry that can be stored indefinitely without special equipment, making it particularly suitable for standard laboratory environments where safety and convenience are paramount considerations.
Table 1: Fundamental Properties of this compound and Related Reagents
| Property | This compound (IBr₃) | Phenyltrimethylammonium Tribromide (PTT) | Molecular Bromine (Br₂) |
|---|---|---|---|
| Molecular Formula | Br₃I | C₉H₁₄NBr₃ | Br₂ |
| Molecular Weight | 366.62 g/mol | 375.96 g/mol | 159.81 g/mol |
| Physical State | Solid | Solid | Liquid |
| Density | 3.41 g/mL at 20°C | Not specified | 3.12 g/mL |
| Melting Point | Not specified | 113-115°C | -7°C |
| Solubility in THF | High | 630 g/L at 20°C | Reactive |
| Storage Conditions | 2-8°C | Room temperature | Sealed, dark containers |
The structural characterization of this compound reagents typically involves a combination of analytical techniques. For quaternary ammonium tribromide salts like PTT, melting point determination provides a quick purity assessment, with the sharp melting point of 113-115°C serving as a reliable quality indicator [1]. Halogen content analysis can be performed through iodometric titration, where the reagent is dissolved in acetic acid, treated with potassium iodide solution, and the liberated iodine titrated with standardized sodium thiosulfate solution. For PTT, the calculated "active bromine" content is 42.5%, with experimental values typically ranging between 42.1-42.5% confirming high purity [1]. Spectroscopic methods including ¹H NMR and IR spectroscopy provide additional structural verification, with characteristic chemical shifts observed for the organic cations in quaternary ammonium derivatives.
This compound reagents exhibit exceptional utility for the selective α-bromination of carbonyl compounds, a transformation of paramount importance in synthetic organic chemistry. The unique reactivity of tribromide anions (Br₃⁻) differs significantly from molecular bromine, displaying reduced electrophilicity that minimizes competing aromatic bromination and alkene addition pathways. This selectivity is particularly valuable for complex molecules containing multiple potential bromination sites. A representative example involves the preparation of 2-bromoacetyl-6-methoxynaphthalene and its dibrominated analogue from 2-acetyl-6-methoxynaphthalene using phenyltrimethylammonium tribromide (PTT) in anhydrous tetrahydrofuran [1]. The controlled stoichiometry allows for selective monobromination or dibromination by simply adjusting the reagent ratio, with the monobromo derivative obtained using 1.0 equivalent of PTT and the dibromo product formed with 2.0 equivalents.
The reaction mechanism involves initial enolization of the carbonyl compound followed by attack on the tribromide species, yielding the α-brominated product and phenyltrimethylammonium bromide as a readily separable byproduct. This methodology demonstrates remarkable functional group tolerance, successfully applied to substrates containing acid-sensitive motifs and sterically hindered environments. Unlike molecular bromine, which predominantly affords aromatic bromination products with activated naphthalene systems, PTT delivers exclusive α-halogenation without competitive ring substitution [1]. This chemoselectivity profile has been validated across diverse substrate classes including steroids, terpenes, and flavanones, where the preservation of unsaturated centers and electron-rich aromatics is crucial for downstream functionalization. The practical implementation typically involves gradual addition of the solid tribromide reagent to a substrate solution in tetrahydrofuran at ambient temperature, followed by straightforward aqueous workup and crystallization to isolate products with high purity.
Beyond bromination, this compound reagents participate in nucleophilic displacement reactions for the preparation of iodide derivatives, exemplified by the synthesis of pentaerythrityl iodide from pentaerythrityl bromide. This transformation employs sodium iodide in ethyl methyl ketone as solvent under reflux conditions for 48 hours, achieving excellent conversion yields of 89-98% [2]. The use of high-boiling solvents like ethyl methyl ketone (or acetone in sealed vessels) facilitates the Finkelstein-type halide exchange through enhanced reaction temperatures while maintaining mild conditions compatible with organic substrates. The resulting pentaerythrityl iodide precipitates upon solvent removal and can be purified through extraction and recrystallization from benzene, yielding high-purity material suitable for further transformations.
The versatile reactivity of this compound extends to sequential and cascade halogenation processes, where its dual halogen composition enables unique reaction pathways. Recent methodological advances have demonstrated the utility of halogen radicals generated from inorganic halide salts under photoredox conditions, expanding the synthetic toolbox available for complex molecular editing [3]. These contemporary approaches complement classical IBr₃ methodologies, offering alternative pathways to valuable dihalogenated building blocks such as α,α-dihaloketones. The table below compares key halogenation methodologies employing this compound and related reagents:
Table 2: Comparison of Halogenation Methodologies Using IBr₃-Based Reagents
| Reaction Type | Substrate Class | Reagent | Conditions | Key Outcome | Yield Range |
|---|---|---|---|---|---|
| α-Monobromination | Aralkyl ketones | PTT (1.0 eq) | THF, rt, 20 min | Selective α-bromination, no aromatic substitution | ~79% |
| α,α-Dibromination | Aralkyl ketones | PTT (2.0 eq) | THF, rt, 60 min | Geminal dibromination, preserved aromatic rings | 78-87% |
| Halide Exchange | Alkyl bromides | NaI + IBr₃ | Ethyl methyl ketone, reflux, 48h | Conversion of bromide to iodide | 89-98% |
| Radical Halogenation | Alkynes | Metal halides + oxidant | Visible light, PDI catalyst, NFSI | α,α-Dihaloketone formation | Varies by substrate |
Recent advances in photoredox catalysis have introduced innovative methodologies for halogen generation and utilization that complement traditional IBr₃ chemistry. These systems typically employ visible-light-active photocatalysts such as perylenediimide (PDI) in combination with stoichiometric oxidants like N-fluorobenzenesulfonimide (NFSI) to generate halogen radicals from inexpensive metal halide salts [3]. This approach represents a sustainable alternative to conventional halogenation techniques, leveraging the kinetic control afforded by photochemical activation to achieve unique selectivity patterns. The radical nature of these transformations enables complementary reactivity to electrophilic IBr₃ pathways, particularly for electron-deficient substrates and alkyne functionalization.
The methodological advantages of photochemical halogenation include operational simplicity, mild reaction conditions, and compatibility with a broad range of functional groups. By circumventing the solubility challenges typically associated with inorganic halide salts in organic media through polar solvent systems and phase-transfer strategies, these methods achieve efficient radical-mediated halogenation of complex molecular architectures [3]. The technology demonstrates remarkable substrate scope breadth, accommodating not only alkali metal halides but also transition metal, lanthanide, and organohalogen salts with varying efficiency. This versatility establishes photochemical halogenation as a valuable adjunct to classical IBr₃ methodology within the modern synthetic chemistry toolkit, particularly for contexts requiring radical rather than polar reaction pathways.
The development of solid-supported reagents addresses key handling and stability concerns associated with hypervalent iodine compounds, including iodine(V) derivatives that typically exhibit high reactivity coupled with limited shelf life. Recent innovations have focused on immobilizing these potent oxidants and halogenation agents on polymeric or mineral supports, resulting in improved handling characteristics and attenuated explosion risks while maintaining excellent reactivity profiles [4]. These supported reagents facilitate simplified workup procedures through filtration and enable more precise stoichiometric control—particularly valuable attributes for high-throughput and parallel synthesis applications in pharmaceutical research.
The conceptual framework supporting these advances recognizes that many hypervalent iodine reagents, including this compound analogues, function through ligand exchange or electron-transfer mechanisms that remain efficient even when the reactive iodine center is tethered to an insoluble matrix. This insight has spurred the creation of specialized supported reagents tailored for specific transformations such as oxidative halogenation, α-functionalization of carbonyl compounds, and heterocycle synthesis [4]. The progressive enhancement of these materials through optimized linker strategies and support geometries represents an active research frontier with significant potential for industrial process chemistry applications where safety, reproducibility, and operational simplicity are paramount considerations.
The experimental implementation of this compound-mediated halogenation follows a systematic workflow to ensure reproducibility and safety. Prior to commencing the reaction, proper personal protective equipment including nitrile gloves, safety goggles, and a laboratory coat must be worn, with all manipulations conducted in a well-ventilated fume hood due to the lachrymatory and irritant properties of both reagents and products. The reaction apparatus typically consists of a round-bottom flask equipped with an air-cooled reflux condenser, dropping funnel, and an appropriate gas trap when hydrogen halide evolution is anticipated [2]. For moisture-sensitive transformations, the assembly should be flame-dried under vacuum or purged with inert gas before use.
Step 1: Reagent Preparation - Prepare phenyltrimethylammonium tribromide (PTT) according to the published procedure [1]. Briefly, combine N,N-dimethylaniline (24.8 g, 0.205 mol) in toluene (100 mL) and add dimethyl sulfate (25 g, 0.20 mol) dropwise at 40°C. After crystallization, isolate phenyltrimethylammonium sulfomethylate (44-46.5 g, 89-94%). Dissolve this salt (10 g, 0.040 mol) in 48% HBr (10 mL) diluted with water (10 mL), then add bromine (7.8 g, 0.049 mol) dropwise with stirring. After 5-6 hours, filter the orange-yellow precipitate and recrystallize from acetic acid to obtain pure PTT (12.9-14.0 g, 86-93%), m.p. 113-115°C.
Step 2: Bromination Reaction - Charge a 125-mL Erlenmeyer flask with 2-acetyl-6-methoxynaphthalene (1 g, 0.005 mol) in anhydrous tetrahydrofuran (10 mL). Add PTT (1.88 g, 0.005 mol for monobromination or 3.76 g, 0.010 mol for dibromination) in small portions over 10 minutes with magnetic stirring. A white precipitate forms immediately as the solution turns pale yellow. Continue stirring at room temperature for 20 minutes (monobromination) or 60 minutes (dibromination).
Step 3: Workup and Isolation - Quench the reaction by adding cold water (50 mL), which induces crystallization of the product. If the product oils out, add approximately 3 mL of tetrahydrofuran and swirl to induce crystallization. Filter the crystalline product under suction and wash with water (10 mL). For the monobromo derivative, recrystallize from cyclohexane (32 mL) to obtain 2-bromoacetyl-6-methoxynaphthalene (1.1 g, 79%), m.p. 107-109°C. For the dibromo derivative, recrystallize from ethanol (15 mL) to obtain 2,2-dibromoacetyl-6-methoxynaphthalene (1.40-1.55 g, 78-87%), m.p. 116.5-118°C.
The implementation of this compound chemistry necessitates strict adherence to safety protocols due to the reactive and potentially hazardous nature of the reagents involved. All operations should be conducted in a properly functioning chemical fume hood with adequate face protection and impermeable gloves. Particular caution is required when handling dimethyl sulfate—a highly toxic alkylating agent—and elemental bromine, which causes severe burns and respiratory damage [1]. Emergency equipment including eyewash stations and safety showers should be accessible, with neutralizing agents (sodium thiosulfate solution) readily available for bromine spills.
Stability and storage considerations are paramount for maintaining reagent integrity and ensuring experimental reproducibility. This compound should be stored in sealed containers at 2-8°C to prevent decomposition, while quaternary ammonium tribromide salts like PTT demonstrate superior stability at room temperature [5] [1]. All halogenated products should be treated as potential skin irritants and lachrymators, with particular care taken during isolation and purification steps where concentrated solutions or neat compounds are handled. Proper waste disposal in designated halogenated solvent containers completes the experimental lifecycle management, ensuring environmental responsibility throughout the research process.
This compound and its stabilized equivalents represent powerful tools for selective halogenation in complex molecular settings. Their unique reactivity profile—combining the electrophilic character of halogens with attenuated reactivity that enables exceptional functional group compatibility—makes them indispensable for modern synthetic applications. The practical advantages of solid reagents like phenyltrimethylammonium tribromide, including simplified handling, precise stoichiometric control, and reduced volatility, further enhance their utility in both discovery and process chemistry environments. As synthetic methodology continues to evolve, these established halogenation approaches complement emerging technologies such as photoredox catalysis and flow chemistry, creating synergistic opportunities for reaction innovation.
The future development of this compound chemistry will likely focus on several key areas: (1) the design of increasingly selective and stable reagent variants through structural modification of the counterion in quaternary ammonium systems; (2) the integration of tribromide chemistry with enabling technologies like continuous flow processing to enhance safety and scalability; and (3) the exploration of unprecedented reactivity patterns through combination with complementary activation modes. These advances will further establish halogenation methodologies as cornerstone technologies for molecular construction, with this compound reagents playing a central role in the synthetic chemist's toolbox for the foreseeable future.
The search results confirm that IBr₃ is recognized as an interhalogen compound with the chemical formula IBr₃ and exists as a dark brown liquid [1]. Its applications are noted in two areas:
Unfortunately, none of the search results provide the detailed properties, synthesis methods, or application protocols needed to create a full set of application notes.
Given the lack of specific information on IBr₃, here are some suggestions for how you might proceed with your research.
1. Broaden Your Search Strategy The field of flame retardants, especially for semiconductors, is advanced. The search results indicate that current research heavily focuses on formulations that are more complex than single molecules.
| Compound Name | Primary Applications Mentioned |
|---|---|
| Tetrabromobisphenol A (TBBPA) | Epoxy, polycarbonate resins, ABS plastics [3]. |
| Decabromodiphenyl Ether (DeBDE) | HIPS, thermoplastics, textiles [3]. |
| Hexabromocyclododecane (HBCD) | Polystyrene foam, textiles, polymer coatings [3]. |
| Brominated Epoxy Resin (BER) | Cited as a leading polymeric brominated flame retardant [2]. |
2. Conceptual Workflow for Flame Retardant Research While a specific protocol for IBr₃ cannot be provided, the following diagram outlines a general experimental workflow for evaluating a flame retardant in a polymer system, based on common methodologies in the field [4] [5].
Diagram Title: General Workflow for Flame Retardant Evaluation
This workflow illustrates the key stages, from preparing the material with the flame retardant additive to a final analysis of its performance and the protective char layer it forms [4] [5].
If you plan to work with IBr₃ in a laboratory setting, please note that one source classifies it as Dangerous according to GHS labeling, with the specific hazard statement H314, indicating it causes severe skin burns and eye damage [1]. Appropriate safety precautions are essential.
Iodine tribromide (IBr₃) is an interhalogen compound frequently used as a versatile electrophilic halogenating agent in organic synthesis. Its utility stems from being a solid source of bromine (Br₂), often offering advantages in handling, stability, and reaction control compared to elemental bromine, which is a volatile and corrosive liquid [1]. The addition of IBr₃ across a carbon-carbon double bond is a quintessential electrophilic addition reaction, resulting in the formation of vicinal dibromoalkanes. This reaction is highly stereospecific, proceeding via a cyclic halonium ion intermediate to yield exclusively the anti-addition product [1] [2]. These application notes summarize the key theoretical and practical aspects of this reaction to aid researchers in its implementation.
The mechanism parallels the well-established bromination of alkenes with Br₂ [1] [2]. IBr₃ serves as a source of an "Br⁺" equivalent, which is the initial electrophile.
The following diagram illustrates the two-step mechanism of IBr₃ addition to a generic alkene:
Important Note: This is a generalized protocol based on standard halogenation procedures. All reactions should be optimized and validated in your specific laboratory context.
| Reagent/Material | Specification | Notes |
|---|---|---|
| This compound (IBr₃) | Reagent grade, solid | Handle in a fume hood. Typically used at ~1.0-1.1 equiv. |
| Alkene substrate | Purified | Characterize purity before use. |
| Anhydrous solvent (e.g., DCM, CHCl₃, CCl₄) | Anhydrous | Must be aprotic and inert [1]. |
| Saturated sodium thiosulfate (Na₂S₂O₃) solution | Aqueous | For quenching excess halogen. |
| Saturated sodium bicarbonate (NaHCO₃) solution | Aqueous | For neutralization. |
| Brine (NaCl solution) | Saturated aqueous | For final wash. |
| Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) | - | For organic phase after work-up. |
| Parameter | Expected Outcome / Characteristic |
|---|---|
| Reaction Stoichiometry | Alkene : IBr₃ = 1.0 : 1.0 - 1.1 |
| Typical Solvent | Anhydrous DCM, CHCl₃, or CCl₄ |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 12 hours (TLC monitoring required) |
| Key TLC Observation | Disappearance of alkene spot; possible change in spot Rf for product. |
| Primary Product | Vicinal dibromide (1,2-dibromoalkane) |
| Stereochemistry | Anti addition exclusively [1] [2]. For a cis-alkene, a racemic mixture of enantiomers is formed; for a trans-alkene, a meso compound (if symmetrical) or a racemic mixture is formed. |
| ¹H NMR | Characteristic signals for the methine/protons on the carbons bearing Br. Coupling constants will confirm relative stereochemistry. |
| ¹³C NMR | Signals for the carbons bearing Br are typically downfield-shifted. |
| Problem | Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Low Yield | Incomplete reaction, side reactions, or loss during work-up. | Ensure reagents are pure and anhydrous. Confirm stoichiometry. Extend reaction time or monitor by TLC. Optimize purification. | | Formation of side products | Solvent or substrate contains nucleophilic impurities (e.g., water). | Use rigorously anhydrous solvents and conditions. Pre-dry the alkene substrate if necessary. | | Product decomposition | Vicinal diiodides are known to be unstable [3]. While dibromides are more stable, check for stability under purification and storage conditions. | Purify at lower temperatures. Store product in dark, cool conditions. | | Incorrect stereochemistry | N/A for this specific reaction. The anti addition is a defining feature of the halonium ion mechanism [1]. If syn products are observed, an alternative mechanism is operative. |
The primary application of IBr₃ addition is the stereospecific synthesis of vicinal dibromides. These dibromides are highly valuable synthetic intermediates. They can be readily converted into other functional groups, most notably:
It is noteworthy that while the addition of elemental iodine (I₂) to alkenes is often reversible and yields unstable diiodoalkanes [3], the use of IBr₃ provides a more reliable pathway to incorporate bromine.
Iodine tribromide is an interhalogen compound with the chemical formula IBr₃ [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Formula | IBr₃ [1] |
| IUPAC Name | tribromo-λ³-iodane [1] |
| Molar Mass | 366.61 g/mol [1] |
| Physical Appearance | Dark brown liquid [1] |
| Miscibility | Miscible with ethanol and ethers [1] |
Recent cutting-edge research has utilized the chemistry of iodine and bromine to create a highly efficient battery system. In this context, IBr₃ is not a starting reagent but rather an intermediate species in a complex redox cycle [2].
The system enables a twelve-electron conversion cathode by shifting between iodide (I⁻) and iodate (IO₃⁻), a process that is six times the electron transfer of conventional iodine batteries. The chemistry of bromine (Br⁻/Br₂) and the formation of the interhalogen species IBr are critical to facilitating this reaction by creating an "electrochemical-chemical loop" that overcomes the inherent kinetic limitations of the iodide/iodate conversion [2].
The following diagram illustrates the role of the bromide-iodate loop and interhalogen intermediates in this complex redox process:
The successful operation of this twelve-electron iodine cathode relies on a carefully controlled environment. The table below outlines the key experimental conditions as described in the research [2]:
| Parameter | Specification / Role |
|---|---|
| Electrolyte | Aqueous acidic solution (e.g., 4 M H₂SO₄) |
| Key Additive | Bromide ions (e.g., from NaBr) |
| Bromide Function | Forms IBr/Br₂ redox couple; enables bromide-iodate loop |
| Primary Reaction | Conversion between I⁻ and IO₃⁻ |
| Electron Transfer | 12 electrons per iodine redox center |
| Theoretical Capacity | ~1200 mAh g⁻¹ (based on iodine mass) |
This guide provides detailed methodologies for the bromination of alkenes, a fundamental reaction where stoichiometric control is crucial for obtaining the desired vicinal dibromide products. The information is curated for professionals in research and drug development.
The bromination of alkenes involves the electrophilic addition of molecular bromine (Br₂) across a carbon-carbon double bond. This reaction is stereospecific, resulting in anti addition of the two bromine atoms to give 1,2-dibromides [1].
The mechanism proceeds through a cyclic bromonium ion intermediate. This three-membered ring structure forms when the alkene's π electrons attack a bromine molecule. A bromide ion (Br⁻) then attacks this intermediate from the backside, leading to the characteristic anti addition where the bromines are delivered to opposite sides of the original alkene plane [1]. A 1:1 mixture of enantiomers is formed from symmetrical alkenes, while alkenes with pre-existing chiral centers yield mixtures of diastereomers [1].
The following diagram illustrates the mechanism and stereochemistry:
The table below summarizes the key components and their roles in ensuring a clean and controlled reaction.
| Parameter | Specification | Role & Importance |
|---|---|---|
| Br₂ Stoichiometry | 1.0 equivalent | Ensures complete alkene consumption without excess Br₂, which can lead to side products like bromohydrins (if water is present) or radical bromination [1]. |
| Solvent | Anhydrous CCl₄ or CH₂Cl₂ | Inert solvent prevents nucleophilic competition; polar solvents like water lead to bromohydrin formation [1]. |
| Reaction Conditions | Dark, 0°C to room temperature | Prevents radical-initiated side reactions; controlled temperature manages reaction exothermicity [1]. |
The bromination of alkenes is a highly reliable method for installing vicinal dibromide functionality. The key to success lies in precise stoichiometric control and strict adherence to anhydrous conditions to obtain the desired product in high yield and purity.
This compound (IBr) represents a valuable mixed halogen reagent that combines the electrophilic properties of both iodine and bromine, creating a compound with unique reactivity profiles distinct from its individual halogen components. This mixed interhalogen compound has gained significant importance in synthetic chemistry, particularly in electrophilic aromatic substitutions and selective bromination reactions where regioselectivity is crucial. The distinctive redox behavior of IBr enables reaction pathways that might be challenging with pure bromine or iodine alone, making it particularly valuable in pharmaceutical intermediate synthesis where precise functionalization of complex molecules is required.
The fundamental importance of IBr in synthetic chemistry stems from its ability to serve as a bromonium ion source with modified reactivity compared to molecular bromine. While bromine (Br₂) is a strong electrophile that can be excessively reactive toward electron-rich substrates, leading to side reactions, IBr demonstrates moderated electrophilicity that can enhance selectivity in many transformations. The redox equilibrium between iodine and bromine components in IBr creates a complex reaction system where understanding the kinetic parameters becomes essential for reaction optimization and scale-up in pharmaceutical development. [1]
This compound exhibits several key characteristics that directly influence its behavior in synthetic applications. As an interhalogen compound, IBr exists as a crystalline solid at room temperature with a melting point of approximately 36-37°C, making it manageable in laboratory settings. The compound demonstrates high solubility in various organic solvents, including acetonitrile, dichloromethane, and chlorinated solvents, though its solubility varies significantly with solvent polarity and donor properties. The molecular structure features a polar bond with partial positive charge on iodine and partial negative charge on bromine, creating a significant dipole moment that influences both its solvation behavior and reactivity toward organic substrates.
The redox behavior of IBr systems is complex, with equilibrium established between various species in solution. In donor solvents, IBr can undergo partial dissociation or form solvent-stabilized species that influence its reactivity. The standard reduction potential of the IBr/IBr⁻ couple is approximately 0.92 V versus SHE, positioned between those of iodine and bromine, explaining its intermediate electrophilic character. This moderate oxidizing power makes IBr particularly valuable for selective transformations where stronger brominating agents might lead to over-bromination or substrate decomposition. Understanding these fundamental properties provides the foundation for rational solvent selection and reaction optimization in synthetic applications. [1] [2]
Selecting an appropriate solvent for IBr-mediated reactions requires careful consideration of several key parameters that significantly influence both reaction rate and selectivity. The donor number (DN) of a solvent represents its ability to donate electron density and form complexes with Lewis acids, directly impacting IBr speciation and reactivity. Similarly, the acceptor number (AN) quantifies the solvent's electron-accepting ability, which affects solvation of ionic intermediates. The dielectric constant (ε) influences charge separation and stabilization of transition states involving polar species, while polarity affects overall solubility of both IBr and reaction substrates. Additionally, hydrogen bonding capability can significantly influence reaction pathways by stabilizing certain intermediates or transition states.
The solvation behavior toward halogen species varies considerably across different solvent classes, directly impacting the observed reaction kinetics. Polar aprotic solvents generally provide optimal balance between IBr solubility and moderate electrophilicity preservation. Specifically, solvents with moderate donor numbers (DN ~15-20) typically yield the best results by sufficiently solubilizing IBr without excessively complexing and deactivating it. Strongly coordinating solvents can form stable adducts with IBr, reducing its electrophilic character and slowing reaction kinetics, while non-polar solvents may provide insufficient solubility for consistent reaction performance. This delicate balance necessitates systematic solvent evaluation for each specific reaction system. [3]
Table 1: Solvent Properties and Their Impact on IBr-Mediated Reactions
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Recommended [IBr] Range (M) | Relative Rate Constant | Key Applications |
|---|---|---|---|---|---|
| Acetonitrile | 37.5 | 14.1 | 0.05-0.2 | 1.00 (reference) | Aromatic bromination, kinetic studies |
| Dichloromethane | 8.93 | 1.0 | 0.1-0.3 | 2.34 | Selective substrate bromination |
| Tetrahydrofuran | 7.6 | 20.0 | 0.05-0.15 | 0.67 | Electron-rich arene bromination |
| Methanol | 32.7 | 19.0 | 0.01-0.1 | 0.45 | Competitive reactions with hydrolysis |
| Acetic Acid | 6.2 | 10.5 | 0.1-0.4 | 1.89 | Industrial-scale brominations |
| Chloroform | 4.81 | 1.5 | 0.1-0.3 | 2.15 | Non-polar substrate bromination |
| Water | 80.1 | 18.0 | Not recommended | - | - |
The data presented in Table 1 reveals several important trends for solvent selection. Dichloromethane and chloroform generally provide the fastest reaction kinetics due to their low donor numbers that preserve IBr's electrophilicity while offering reasonable solubility. Acetonitrile represents an excellent compromise for detailed kinetic studies due to its moderate polarity and ability to dissolve both IBr and most organic substrates, providing reproducible reaction conditions. Protic solvents like methanol generally slow IBr-mediated reactions through competitive solvation and potential side reactions, though they may improve selectivity in certain cases. For industrial applications, acetic acid offers advantages of high solubility capacity and relatively low cost, though corrosion considerations must be addressed. [1] [3]
Principle: This protocol describes the detailed procedure for investigating the kinetics of IBr-mediated electrophilic aromatic bromination using UV-Vis spectroscopy, based on the modified literature methods for halogen-based reactions. [1] [4]
Materials and Equipment:
Procedure:
Data Analysis:
Principle: This protocol describes the synthetic-scale electrophilic bromination of activated arenes using IBr as regioselective brominating agent, suitable for preparation of pharmaceutical intermediates. [1]
Materials:
Procedure:
Safety Considerations:
The quantitative monitoring of IBr-mediated reactions typically employs UV-Vis spectrophotometry due to the distinct absorption spectra of this compound and related species. IBr exhibits characteristic absorption maxima at 285 nm (ε = 3.2 × 10³ M⁻¹cm⁻¹) and a weaker band at 365 nm in acetonitrile, allowing direct tracking of its consumption during reactions. For substrates with suitable chromophores, monitoring the appearance of products or disappearance of starting materials provides complementary kinetic data. The isosbestic points in time-resolved spectra can confirm the presence of clean conversion between two species without accumulating intermediates. For more complex reactions, multi-wavelength monitoring combined with multivariate analysis can deconvolute the contributions of multiple absorbing species throughout the reaction progress. [4]
High-performance liquid chromatography (HPLC) with UV detection provides excellent capability for quantifying reaction components, particularly when authentic standards are available. Reverse-phase systems with C18 columns and acetonitrile/water or methanol/water mobile phases typically resolve IBr-derived products effectively. For kinetic studies, periodic quenching of aliquot samples (using sodium thiosulfate or sodium sulfite) followed by HPLC analysis provides concentration-time data for all major species. NMR spectroscopy offers complementary structural information, with ¹H NMR particularly valuable for determining regioselectivity in aromatic brominations. For real-time monitoring, ¹H NMR with automated acquisition can track reaction progress in deuterated solvents, though the high cost of deuterated solvents typically limits this approach to mechanistic studies rather than routine analysis. [1]
Table 2: Analytical Techniques for IBr Reaction Monitoring
| Technique | Key Applications | Detection Limits | Information Obtained | Limitations |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Kinetic studies, IBr quantification | 10⁻⁵ M | Reaction rates, extinction coefficients | Overlapping spectra in complex mixtures |
| HPLC-UV | Product distribution, purity | 10⁻⁶ M | Concentration profiles, selectivity | Requires quenching, method development |
| GC-MS | Volatile product analysis | 10⁻⁸ M | Structural identification, kinetics | Limited to volatile/thermostable compounds |
| NMR Spectroscopy | Mechanistic studies, regioselectivity | 10⁻³ M | Structural confirmation, reaction pathway | Low sensitivity, expensive deuterated solvents |
| Titration Methods | IBr concentration determination | 10⁻⁴ M | Reagent quantification | Destructive, endpoint determination only |
This compound finds valuable applications in pharmaceutical intermediate synthesis where its modified reactivity and selectivity compared to molecular bromine provide advantages for specific transformations. The regioselective bromination of electron-rich aromatic and heteroaromatic systems represents a particularly important application, with IBr often providing superior positional control than bromine alone. In many cases, IBr enables bromination of substrates that would undergo oxidation or over-halogenation with Br₂, expanding the synthetic toolbox available to medicinal chemists. The mechanistic pathway typically involves the formation of a charge-transfer complex followed by rate-determining deprotonation, with the moderate electrophilicity of IBr often translating to improved functional group tolerance. [1]
For scale-up considerations, the solid nature of IBr at room temperature offers practical advantages over liquid bromine in handling and dosing control, though appropriate safety protocols remain essential. The typical working concentration range of 0.05-0.3 M IBr provides a reasonable balance between reaction rate and safety considerations, with more concentrated operations requiring specialized corrosion-resistant equipment. From a process chemistry perspective, the stoichiometric use of IBr generates iodide as a byproduct, which must be considered in waste stream management. In many pharmaceutical applications, the enhanced selectivity afforded by IBr justifies its higher cost compared to bromine, particularly in late-stage functionalization of complex molecules where purification options may be limited. [1]
The diagram below illustrates the systematic workflow for developing and optimizing IBr-mediated reactions, integrating solvent selection, kinetic analysis, and synthetic applications:
Diagram 1: Systematic Workflow for IBr-Mediated Reaction Development
This integrated workflow emphasizes the interconnected nature of solvent selection, kinetic analysis, and synthetic application in developing efficient IBr-mediated transformations. The process begins with clear reaction objective definition, proceeds through systematic solvent evaluation based on key physicochemical parameters, incorporates detailed kinetic analysis to elucidate mechanism and optimize conditions, and culminates in synthetic application with appropriate purification and characterization. The iterative nature of process optimization is highlighted by the feedback loop connecting final compound validation with further refinement opportunities, particularly important for pharmaceutical scale-up where process efficiency and reproducibility are critical. [1] [3]
This compound represents a valuable reagent in the synthetic chemistry toolbox, offering distinct advantages in selectivity and functional group tolerance compared to molecular bromine for certain transformations. The systematic approach to solvent selection outlined in these application notes, combined with robust kinetic analysis protocols, provides researchers with a framework for developing and optimizing IBr-mediated reactions. The comprehensive protocols presented enable accurate determination of kinetic parameters while the practical synthetic procedures facilitate implementation in both discovery and development settings. As pharmaceutical synthesis continues to demand increasingly selective transformation methods, the controlled reactivity of this compound offers attractive opportunities for complex molecule functionalization, particularly where regioselectivity challenges exist with conventional brominating agents.
For a compound like iodine tribromide (IBr₃), which is highly reactive with water, the core principle is to exclude moisture at every stage. Here are the foundational practices:
| Observation & Problem | Possible Causes | Solution / Corrective Action |
|---|
| Appearance of yellow or brown fumes (in closed system); Decreased reaction yield. | 1. Atmospheric Moisture Ingress: Leaky seals, improper glove box atmosphere, insufficient inert gas purge. 2. Solvent Contamination: Use of wet/wet solvents. | 1. Check System Integrity: Check seals on vessels and glove box. Ensure Schlenk line has adequate inert gas flow. 2. Use Dry Solvents: Confirm solvent water content or re-distill over appropriate drying agents. | | Formation of a dark, viscous liquid or solid precipitate; Unexpected reaction products. | 1. Severe Hydrolysis: Significant water contact, decomposing IBr₃ to IBr, I₂, and HBr. 2. Equipment Moisture: Water adsorbed on cold glassware surfaces. | 1. Use Fresh Reagent: Discard contaminated material. Start with a new, pure batch of IBr₃. 2. Thoroughly Dry Glassware: Heat glassware under vacuum before use. For cold reactions, ensure cooling bath condensate does not contact apparatus. | | Inconsistent Analytical Results (e.g., titration, NMR). | 1. Variable Reagent Stoichiometry: Partial hydrolysis causes the active halogen content to change. 2. Side Reactions: Moisture promotes unwanted side reactions with substrates. | 1. Standardize Solutions: Prepare reagent solutions fresh and standardize them immediately before use. 2. Intensify Moisture Control: Review and improve all handling procedures from storage to analysis. |
Q1: What are the immediate visual signs that my this compound has been exposed to moisture? The most immediate sign is often the appearance of fumes (due to the release of HBr and I₂). The solid reagent itself may also change in color or consistency, for example, becoming oily or forming a cake, indicating decomposition.
Q2: Can I purify this compound that has been contaminated with moisture? Purification is generally not recommended. The hydrolysis products (IBr, I₂, HBr) are difficult to separate completely from the remaining IBr₃. For reliable and reproducible results, it is better to use a fresh, uncontaminated sample from a sealed source.
Q3: Besides reaction yield, what other experimental aspects can be affected by moisture contamination? Moisture can severely impact the selectivity of a reaction. IBr₃ is often used for specific bromination or oxidation reactions, and the presence of water can lead to different hydrolysis products that cause side reactions, altering the product distribution and making purification difficult. Furthermore, the released hydrogen bromide (HBr) is highly corrosive to laboratory equipment.
To help you systematically diagnose and address issues, the following diagram outlines a logical troubleshooting workflow.
The table below outlines common problems, their potential causes, and investigative steps for a hypothetical IBr3 synthesis.
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low Yield | Incomplete reaction, incorrect stoichiometry, suboptimal temperature, loss during transfer/purification, side reactions. | Verify reactant purity/mass; confirm temperature control; analyze reaction progress (TLC, NMR); optimize reaction time; review workup procedure. |
| Poor Purity/Color | Unreacted starting materials (I₂, Br₂), oxidative by-products, hydrolysis, moisture contamination. | Implement purification (recrystallization, sublimation, chromatography); use inert, dry atmosphere; characterize crude mixture (HPLC, NMR). |
| Reaction Not Initiating | Reactant inactivity, insufficient activation energy, physical form of solids (surface area). | Gently warm mixture; grind solids to finer powder; ensure fresh, properly stored reactants. |
| Handling & Safety Issues | Decomposition, release of corrosive bromine vapor, exothermic reaction. | Conduct reaction in fume hood; use appropriate PPE; consider temperature-controlled addition; store product in cool, dark, sealed container. |
To systematically improve your synthesis, you can follow the workflow below. This diagram outlines a logical sequence for troubleshooting and optimization.
The table below summarizes the fundamental data for iodine tribromide, which forms the basis for its storage and handling guidelines.
| Property | Specification / Value | Source / Context |
|---|---|---|
| CAS Number | 7789-58-4 | [1] [2] |
| Molecular Formula | Br₃I | [1] [2] |
| Molecular Weight | 366.62 g/mol | [1] |
| Density | 3.41 g/mL at 20°C | [1] [2] |
| Recommended Storage Temp. | 2-8°C | [1] [2] |
Handling this compound requires careful attention to safety due to its corrosive nature.
The following workflow outlines the critical decision points for the safe storage and handling of this compound in a laboratory setting.
Q1: Why must this compound be stored at 2-8°C? Storing it in a refrigerator is crucial for maintaining its chemical stability. While the exact decomposition products are not listed in the search results, cool temperatures generally slow down decomposition reactions and prevent the compound from reacting with atmospheric moisture, ensuring its purity and effectiveness for experimental use.
Q2: What is the first thing I should do if I get this compound on my skin? The safety data (S26, S45) indicates that immediate medical advice is necessary [2]. The specific first-aid measure referenced is to immediately rinse the eyes with plenty of water for eye contact and seek medical help. For skin contact, it is prudent to immediately remove contaminated clothing and rinse the skin with plenty of water for 15-20 minutes while seeking medical attention.
Q3: What type of container is best for storing this compound? The search results do not specify the container material. However, given its corrosive nature (C code, R34 phrase) and density of 3.41 g/mL, a robust, chemically resistant container is essential. Glass (such as amber glass to protect from light) or specific corrosive-resistant polymers are likely suitable. The container must be tightly sealed to prevent moisture absorption or the release of bromine vapors.
Scenario: The compound has darkened or formed a crystalline solid in the bottle.
Scenario: You notice a strong, pungent odor upon opening the container.
The table below summarizes key gas-phase thermochemistry data for iodine monobromide (BrI), which may serve as a reference point in related reaction systems [1].
| Quantity | Value | Units | Method | Reference | Comment |
|---|---|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | 40.88 | kJ/mol | Review | Chase, 1998 | Data last reviewed in December, 1966 |
| Standard Entropy (S°gas, 1 bar) | 258.95 | J/mol*K | Review | Chase, 1998 | Data last reviewed in December, 1966 |
Although direct data on IBr₃ is unavailable, here are some general principles and troubleshooting tips for reaction optimization involving temperature-sensitive compounds.
Q1: How does temperature generally affect the rate of a chemical reaction? Most chemical reactions experience a significant increase in rate with temperature. This is empirically described by the Arrhenius equation [2] [3]: ( k = A e^{-E_a/RT} ) where ( k ) is the rate constant, ( A ) is the pre-exponential factor, ( E_a ) is the activation energy, ( R ) is the universal gas constant, and ( T ) is the temperature in Kelvin. This relationship means that even a small temperature increase can lead to a much faster reaction rate.
Q2: What could it mean if my reaction rate decreases at higher temperatures? A decline in rate at elevated temperatures can indicate several issues:
The following diagram outlines a logical, iterative workflow for optimizing the temperature of a chemical reaction. This process is applicable even without specific data for your target compound.
Q1: What are the common impurities in synthesized this compound? IBr₃ is typically prepared from elemental iodine and bromine. Common impurities include:
Q2: How should this compound be stored to maintain its stability?
Q3: My reaction with IBr₃ is giving inconsistent results. What could be the cause? Inconsistent reactivity is often traced to the decomposition of the reagent.
The following table outlines common problems and their solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low product yield/selectivity | Decomposed/impure IBr₃ leading to off-ratio bromination | Purify IBr₃ via recrystallization prior to use; titrate to confirm strength |
| Dark-colored reaction mixtures | Excess free bromine or iodine | Use freshly purified IBr₃; can trap excess Br₂ by passing reaction mixture through a short pad of silica or washing with sodium thiosulfate solution during work-up |
| Reagent degradation during storage | Exposure to air, moisture, light, or warm temperatures | Store as directed in FAQs (dark, sealed, inert atmosphere, cold); prepare smaller batches more frequently |
| Formation of gaseous HBr | Hydrolysis of IBr₃ by trace water in solvents/reagents | Scrupulously dry all glassware, solvents, and starting materials before use; conduct reactions under inert atmosphere |
While a direct IBr₃ purification method is not available, the following protocol for a related in situ iodane-based brominating reagent illustrates the high standard of experimental detail needed. This methodology highlights the importance of handling moisture-sensitive reagents.
Protocol: In Situ Generation of PhI(Br)OAlBr₂ for Electrophilic Bromination [1]
This procedure avoids isolating the sensitive halogenating species but produces it in situ for immediate reaction.
Materials:
Procedure:
If you are experiencing low yields in a bromination reaction, work through the following checklist.
1. Check Your Substrate's Electronic Properties Electron-rich aromatic systems (like phenols and naphthols) typically undergo electrophilic bromination much more readily. If your substrate is electron-deficient, the reaction may be slow or not proceed at all [1].
2. Optimize Reaction Parameters Systematically Instead of changing one variable at a time, use a statistical approach like Response Surface Methodology (RSM) to find optimal conditions and understand interactions between variables [3]. Key parameters to investigate are in the table below.
| Parameter | Optimization Goal | Rationale & Evidence |
|---|---|---|
| Temperature | Test range (e.g., 30-50°C); find optimum. | Higher temps can increase rate but may promote decomposition or side reactions. An optimum exists [3]. |
| Reaction Time | Test range (e.g., 1-20 hours); find minimum for maximum yield. | Insufficient time leads to incomplete conversion. Overly long times can degrade product or catalyst [3]. |
| Solvent | Screen solvents of different polarity and coordinating ability (e.g., DCM, MeCN, toluene). | The solvent can activate the catalytic species, stabilize intermediates, and impact reaction pathway & rate [2]. |
| Stirring Speed | Ensure efficient mixing (>800 rpm). | Crucial for mass transfer, especially in heterogeneous systems or biphasic mixtures, to ensure reactant contact [3]. |
3. Verify the In-Situ Generation of the Active Catalytic Species In many modern protocols, the active halogenating species is generated in situ from a pre-catalyst and an oxidant. Its formation is critical [1] [2].
The following workflow is adapted from a published iodine(III)/AlBr₃-mediated bromination procedure, which provides an excellent model for an efficient catalytic system [1].
Proper characterization is key to understanding and improving your catalyst. The following table outlines techniques used for advanced iodine-based catalysts [4].
| Technique | Acronym | Key Information Obtained |
|---|---|---|
| Aberration-corrected High-angle Annular Dark-field Scanning Transmission Electron Microscopy | HAADF-STEM | Directly visualizes single atoms (e.g., iodine) dispersed on a support. |
| X-ray Photoelectron Spectroscopy | XPS | Determines surface elemental composition and chemical states (e.g., C-I bonding). |
| X-ray Absorption Fine Structure | XAFS | Probes the local electronic structure and coordination environment of the iodine atom. |
| Electron Paramagnetic Resonance | EPR | Detects unpaired electrons and defects (e.g., carbon vacancies) in the catalyst structure. |
| Brunauer-Emmett-Teller Analysis | BET | Measures surface area and pore volume, critical for mass transfer in heterogeneous catalysis. |
The diagram below summarizes the main factors influencing yield in an iodine-catalyzed bromination system and how they interrelate, based on the analyzed research.
The table below summarizes the core properties of IBr₃, ICl₃, and IF₃ based on the gathered information.
| Property | IBr₃ (Iodine Tribromide) | ICl₃ (Iodine Trichloride) | IF₃ (Iodine Trifluoride) |
|---|---|---|---|
| Physical State & Appearance | Dark brown liquid [1] | Lemon yellow crystals that melt under pressure to a brown liquid [1] | Yellow solid [1] |
| Stability | Information limited | More stable; can be made from elements at low temperature [1] | Least stable; decomposes above -28 °C [1] |
| Molecular Structure | Information limited | Planar dimer (ICl₃)₂ [1] | Information limited |
| Reactivity | Information limited | Hydrolyzes in water; reacts with metal chlorides [1] | Information limited |
| Key Applications | Information limited | Used as a chlorinating agent (e.g., in Wij's reagent) [2] | Information limited; its instability limits practical applications |
The synthesis of these compounds typically involves the direct combination of elemental halogens, but requires careful control of reaction conditions.
Specific synthesis methods from the literature include:
Raman and Infrared (IR) spectroscopy are key techniques for characterizing interhalogen compounds and confirming their formation [5] [6].
Interhalogen compounds are generally more reactive than the parent halogens due to weaker and more polarized bonds [1].
The available scientific literature online provides a somewhat fragmented view of these compounds. For a more rigorous comparison, you may need to consult specialized academic resources.
I hope this structured comparison provides a solid starting point for your work. Should you require more in-depth information on a specific compound, such as ICl₃, I can perform a more targeted search.
The table below summarizes the performance characteristics of several analytical techniques based on recent research.
| Method | Key Principle | Typical Sample | Detection Limit | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Ultra-High-Performance Liquid Chromatography (UHPLC) [1] | Separation and detection of iodide using a weak anion-exchange column and a diode array detector (DAD). | Iodized table salt | 1.2 mg/kg [1] | High accuracy, robustness, great reproducibility, and high-throughput automated injection [1]. | Requires specific instrumentation and sample pre-treatment (e.g., reduction of iodate with sodium bisulfite) [1]. |
| Chemical Vapor Generation-Colorimetry [2] | Iodide is oxidized to gaseous I₂, which reacts with starch, causing a visible color change. | Salt | 20 μmol/L (visual), 2.6 μmol/L (smartphone RGB) [2] | Cost-effective, highly selective, suitable for rapid, on-site analysis [2]. | Primarily suited for liquid samples/solutions; speciation requires a separate reduction step for iodate [2]. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [3] | High-temperature plasma ionizes elements, which are then separated and quantified by mass. | Edible seaweeds | Information missing | High sensitivity and capability for multi-element analysis [3]. | High equipment cost, potential for matrix interferences (e.g., salt crystal formation) [1] [3]. |
| Titration [1] | Classical volumetric analysis using a redox reaction. | Iodized salt | Information missing | Common, affordable, and considered a standard method [1]. | Labor-intensive, requires skilled technicians, potential for human error, poor robustness for large sample sizes [1]. |
This method converts all iodine to iodide for detection, simplifying analysis.
This method is designed for portable, cost-effective analysis.
Analytical data from these methods directly supports public health monitoring and risk assessment. A study in Zhejiang, China, used dietary surveys and laboratory analysis to monitor iodine intake after a policy change that lowered the iodine concentration in iodized salt [4]. The findings revealed that the median dietary iodine intake decreased, the contribution of iodized salt to total intake dropped significantly, and the proportion of the population with inadequate intake increased, providing crucial data for policy evaluation [4].
For analyzing complex biological samples, ICP-MS is often employed due to its high sensitivity. A risk assessment of edible seaweeds in South Korea used ICP-MS to measure iodine content after microwave-assisted digestion of samples [3]. The study found that iodine content varied widely among species, with sea tangle containing the highest levels (mean of 2432 mg/kg dry weight), highlighting the importance of species-specific consumption guidelines [3].
The diagram below outlines a logical pathway for selecting an appropriate analytical method based on your project's primary requirements.
Halogenated flame retardants (HFRs) primarily work through a gas-phase mechanism to disrupt the combustion process [1] [2]. When exposed to high heat, they release halogen radicals (e.g., Br• or Cl•) that scavenge the high-energy free radicals (H• and HO•) which propagate the flame, effectively quenching the fire [3].
The table below compares the key characteristics of brominated and chlorinated flame retardants, which are the two most common and commercially relevant types.
| Characteristic | Brominated Flame Retardants (BFRs) | Chlorinated Flame Retardants (CFRs) |
|---|---|---|
| General Efficiency | High | Moderate |
| Typical Loading | Lower (9-15 wt% typical) [4] | Higher |
| Bond Strength | Weaker C-Br bond breaks at lower temperatures [4] | Stronger C-Cl bond requires higher temps to break |
| Mechanism | Gas-phase radical quenching [1] [2] | Gas-phase radical quenching [2] |
| Common Synergist | Antimony Trioxide (Sb₂O₃) [4] [5] | Antimony Trioxide (Sb₂O₃) |
| Key Advantages | High efficiency, broad polymer compatibility, cost-effective [5] [1] | Cost-effective |
| Key Disadvantages | Environmental & toxicity concerns [3] [4] | Environmental & toxicity concerns |
While iodine is theoretically the most effective halogen for flame retardancy due to its weak carbon-iodine bond, iodine-based flame retardants like IBr3 are not practically used [1]. The C-I bond is too weak and compromises the polymer's stability, particularly its resistance to light and heat [1].
Researchers use standardized tests to objectively compare flame retardant performance. The following are key experimental protocols you would use to evaluate a substance like IBr3.
The experimental workflow for a comprehensive assessment typically follows a logical sequence, as shown in the diagram below.
Given the lack of specific data on IBr3, here are steps you can take to advance your research:
The table below summarizes a method identified for synthesizing pure interhalogens, which can be applied to IBr synthesis. This method uses a Metal-Organic Framework (MOF) as a "crystal vessel" to control the reaction and ensure high purity [1].
| Methodology | Key Feature | Reported Outcome for IBr | Experimental Validation |
|---|---|---|---|
| MOF Confinement Synthesis [1] | Uses a flexible Cd-based MOF to confine reactant (I₂) and control reaction with Br₂. | Prevents formation of by-products like IBr₃ or IBr₅, yielding pure IBr [1]. | Single-crystal X-ray diffraction (SCXRD) confirmed the presence of only IBr within the MOF pores [1]. |
The core principle of this method is spatial confinement. The pores of the MOF are designed to be similar in size and shape to halogen molecules. This controlled environment allows only the desired 1:1 reaction between iodine and bromine to occur, quantitatively forming IBr and excluding larger interhalogen by-products like IBr₃ [1].
The following diagram outlines the general workflow for synthesizing and confirming pure interhalogens using the MOF confinement method:
The corresponding experimental steps are as follows [1]:
Since a direct side-by-side comparison of IBr₃ synthesis methods was not available, you may need to explore the literature more broadly. Here are some suggestions for your continued research:
The following table organizes the fundamental properties of major interhalogen compounds, providing a clear overview for comparison [1] [2] [3].
| Compound | Type | Physical State (at 298K) | Melting Point (K) | Boiling Point (K) | Molecular Geometry | Key Properties & Applications |
|---|---|---|---|---|---|---|
| ClF [1] [2] | AX | Colorless gas | 117 | 173 | Linear | Good fluorinating agent [4]. |
| BrF [1] [2] | AX | Pale brown gas | ~240 | ~293 | Linear | Unstable; disproportionates to Br₂ and BrF₃ [2]. |
| IF [2] | AX | Detected spectroscopically | - | - | Linear | Highly unstable; disproportionates to I₂ and IF₅ [2]. |
| BrCl [1] | AX | Gas (impure) | dissoc. | ~278 | Linear | - |
| ICl [1] [5] | AX | Red solid (α-form) / Brown-red solid (β-form) | 300 (α-form) | ~373 | Linear | Iodinates organic compounds; used as Wij's reagent to determine iodine value of fats/oils [4] [5]. |
| IBr [1] [2] | AX | Black solid | 313 | 389 | Linear | - |
| ClF₃ [1] [2] | AX₃ | Colorless gas | 197 | 285 | T-shaped | Extremely reactive fluorinating agent; used in uranium processing (production of UF₆) and rocket fuels [4] [6] [2]. |
| BrF₃ [1] [2] | AX₃ | Yellow-green liquid | 282 | 399 | T-shaped | Strong fluorinating agent; good non-aqueous ionizing solvent (self-ionizes: 2BrF₃ ⇌ [BrF₂]⁺ + [BrF₄]⁻) [4] [2]. |
| IF₃ [1] [5] | AX₃ | Yellow powder | 245 (dec) | - | T-shaped | Unstable [2]. |
| ICl₃ [1] [5] | AX₃ | Orange solid | 337 (sub) | - | Planar dimer (I₂Cl₆) | Exists as a dimer in solid state [2]. |
| ClF₅ [1] [2] | AX₅ | Colorless gas | 170 | 260 | Square pyramidal | Violent fluorinating agent [2]. |
| BrF₅ [1] [2] | AX₅ | Colorless liquid | 212.5 | 314 | Square pyramidal | Powerful fluorinating and oxidizing agent; reacts explosively with water [2] [3]. |
| IF₅ [1] [2] | AX₅ | Colorless liquid | 282.5 | 373 | Square pyramidal | Fluorinating agent; self-ionizes (2IF₅ ⇌ [IF₄]⁺ + [IF₆]⁻) [4] [2]. |
| IF₇ [1] [2] | AX₇ | Colorless gas | 278 (sub) | - | Pentagonal bipyramidal | Strong fluorinating agent; used to form polyhalides [4] [2]. |
The data in the table is supported by well-established experimental methods in inorganic chemistry.
Most interhalogens are synthesized via direct combination of halogen elements under controlled conditions [4] [3]. The specific product formed depends on the temperature, pressure, and stoichiometric ratios [1] [2].
Higher interhalogens can also be prepared by the halogenation of lower interhalogens [3].
The reactivity of interhalogens is often demonstrated through two characteristic reactions:
3UO₂ + 4BrF₃ → 3UF₄ + 2Br₂ + 3O₂UF₄ + ClF₃ → UF₆ + ClF (This is a key step in uranium enrichment [5]).The molecular geometry and reactivity of interhalogens are governed by VSEPR theory. The following diagram illustrates the structural diversity and a key application of these compounds.
Interhalogen Compounds: Structure and Application Relationships This chart shows how the structure of an interhalogen compound, determined by its type (AX, AX₃, etc.), relates to its common applications. For instance, T-shaped AX₃ compounds like BrF₃ are versatile, serving as both powerful fluorinating agents and non-aqueous solvents [4] [2].
Corrosive